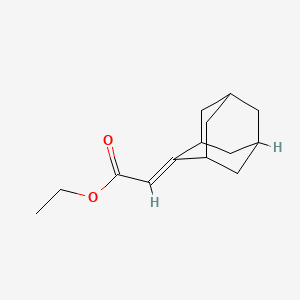

Ethyl 2-(2-adamantylidene)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(2-adamantylidene)acetate is a derivative of adamantane . Adamantane derivatives are of significant interest in research due to their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Synthesis Analysis

Ethyl 2-adamantylidenecyanoacetate, a related compound, can be produced in quantitative yield by a reaction between adamantanone and ethyl cyanoacetate with a VO(acac)2 catalyst . This suggests a potential pathway for the synthesis of this compound.Molecular Structure Analysis

The structure of 2-adamantylidene and its heavier group-14 analogues have been studied at the M06/def2-TZVPP//BP86/def2-TZVPP level of theory . These compounds have a singlet ground state, where the carbene and silylene bridges in 2C and 2Si are bent .Scientific Research Applications

1. Structural and Molecular Docking Analysis

Al-Wahaibi et al. (2018) conducted a detailed structural analysis of two adamantane derivatives, including Ethyl 2-[(Z)-1-(adamantan-1-yl)-3-(phenyl)isothioureido]acetate. Their study included a quantum theory of atoms-in-molecules (QTAIM) analysis to estimate the strengths of various intermolecular contacts. The research suggests potential inhibitory activity against 11-β-hydroxysteroid dehydrogenase 1 (11-β-HSD1) in these compounds (Al-Wahaibi et al., 2018).

2. Reactions with Singlet Oxygen

Wilson and Schuster (1986) explored the singlet oxygenation of (l-adamantylidene)ethyl acetate, producing ene reaction products. This study provides insights into the chemical behavior and reactivity of ethyl 2-(2-adamantylidene)acetate under specific conditions (Wilson & Schuster, 1986).

3. Tubulin Targeting in Antimitotic Agents

A study by Zefirov et al. (2020) discusses the synthesis of adamantane derivatives, including 5-Hydroxymethyl-2-methoxyphenyl adamantane-1-acetate, which exhibits activity in the depolymerization of microtubules of cancer cells. This research contributes to the understanding of the role of adamantane derivatives in cancer therapy (Zefirov et al., 2020).

4. Adhesion Improvement in Rubber Treatment

Research by Romero-Sánchez et al. (2000) on the treatment of styrene–butadiene rubber (SBR) with trichloroisocyanuric acid solutions in different esters, including ethyl acetate, highlights the relevance of this compound in enhancing the adhesion properties of rubber materials (Romero-Sánchez et al., 2000).

5. Thermodynamic Stability and Proton-Exchange Studies

Abboud et al. (2016) conducted a study on adamantylideneadamantane, focusing on its thermodynamic stability and proton- and electron-exchanges. Their findings contribute to a deeper understanding of the chemical properties of adamantane derivatives (Abboud et al., 2016).

Safety and Hazards

While specific safety and hazards information for Ethyl 2-(2-adamantylidene)acetate is not available in the retrieved papers, ethyl acetate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, causes serious eye irritation, and may cause drowsiness or dizziness .

properties

IUPAC Name |

ethyl 2-(2-adamantylidene)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-2-16-14(15)8-13-11-4-9-3-10(6-11)7-12(13)5-9/h8-12H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNAFECGMVREFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1C2CC3CC(C2)CC1C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2966493.png)

![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)urea](/img/structure/B2966494.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2966498.png)

![benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate](/img/structure/B2966502.png)

![N-[(E)-3-Methylsulfonylprop-2-enyl]-3-pentan-3-yl-1,2-oxazole-5-carboxamide](/img/structure/B2966507.png)

![10-Methyl-12-(4-phenylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2966513.png)